(2S,3S)-butane-2,3-diol

chiral resolution enantiomeric excess chemoenzymatic synthesis

(2S,3S)-Butane-2,3-diol (CAS 19132-06-0) is one of three stereoisomers of 2,3-butanediol, a C4 vicinal diol. The compound possesses two vicinal stereogenic centers in the S,S configuration, distinguishing it from its enantiomer (2R,3R)-butane-2,3-diol and the achiral meso-(2R,3S)-isomer.

Molecular Formula C4H10O2
Molecular Weight 90.12 g/mol
CAS No. 19132-06-0
Cat. No. B147102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-butane-2,3-diol
CAS19132-06-0
Synonyms(S,S)-2,3-Butanediol;  L-2,3-Butanediol;  (+)-2,3-Butanediol;  (2S,3S)-(+)-2,3-Butanediol;  (2S,3S)-2,3-Butanediol;  (+)-Butane-2,3-diol
Molecular FormulaC4H10O2
Molecular Weight90.12 g/mol
Structural Identifiers
SMILESCC(C(C)O)O
InChIInChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m0/s1
InChIKeyOWBTYPJTUOEWEK-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (2S,3S)-Butane-2,3-diol Specifications Matter for Chiral Procurement


(2S,3S)-Butane-2,3-diol (CAS 19132-06-0) is one of three stereoisomers of 2,3-butanediol, a C4 vicinal diol. The compound possesses two vicinal stereogenic centers in the S,S configuration, distinguishing it from its enantiomer (2R,3R)-butane-2,3-diol and the achiral meso-(2R,3S)-isomer [1]. As a chiral building block containing two adjacent stereocenters, the specific three-dimensional arrangement directly dictates its utility in asymmetric synthesis, particularly for constructing molecules with defined stereochemistry . Commercial specifications vary significantly in chiral purity requirements depending on the intended application.

The Critical Risks of Stereochemical Substitution with (2S,3S)-Butane-2,3-diol


Substituting (2S,3S)-butane-2,3-diol with its enantiomer (2R,3R) or the meso isomer is chemically invalid for stereochemically sensitive applications. The three isomers exhibit distinct enzymatic recognition profiles: (S,S)-butanediol dehydrogenase (EC 1.1.1.76) exclusively catalyzes the reversible reduction of (S)-acetoin to (2S,3S)-butane-2,3-diol, with no catalytic activity toward the (R,R) enantiomer under identical conditions [1]. Similarly, microbial metabolism in Pseudomonas putida KT2440 proceeds through stereospecific dehydrogenation via PedE and PedH quinoprotein alcohol dehydrogenases that discriminate among the three stereoisomers [2]. In procurement terms, accepting a mixed isomer product or an incorrect enantiomer introduces stereochemical impurities that cannot be corrected downstream without costly separation, compromising both reaction yield and product stereointegrity.

Quantitative Differentiation: (2S,3S)-Butane-2,3-diol Versus Competing Stereoisomers


Enantiomeric Purity Benchmarks: (2S,3S)-Butane-2,3-diol Outperforms (2R,3R) Isomer in Chemoenzymatic Resolution

In a chemoenzymatic resolution process developed to separate pure enantiomers from commercial d,l- and meso- mixtures, (2S,3S)-2,3-butanediol was obtained with >99% enantiomeric excess (e.e.) and a diastereomeric ratio exceeding 99.5/0.5, whereas the (2R,3R) enantiomer was obtained under identical conditions with only 95% e.e. and a >95/<5 diastereomeric ratio [1]. The superior stereochemical purity of the (2S,3S) product reflects differential substrate recognition by the lipase employed in the resolution cascade.

chiral resolution enantiomeric excess chemoenzymatic synthesis

Asymmetric Catalytic Hydrogenation: (2S,3S)-Butane-2,3-diol Achieves 87% Optical Yield with Reusable Chitosan-Rh Catalyst

Asymmetric hydrogenation of 2,3-butanedione using a MgO-supported chitosan-Rh complex catalyst produced (2S,3S)-(+)-2,3-butanediol with an optical yield of 87%, while the same catalytic system applied to 2,4-pentanedione gave (3S,4S)-(+)-2,4-pentanediol with only 81.2% optical yield [1]. The catalyst demonstrated reusability without noticeable change in optical catalytic activity, establishing a viable synthetic route with defined stereochemical outcome.

asymmetric hydrogenation chiral catalysis optical yield

Biocatalytic Production Efficiency: Fed-Batch Yield of 31.7 g/L and 89.8% Conversion for (2S,3S)-Butane-2,3-diol

Cofactor engineering in recombinant E. coli expressing formate dehydrogenase achieved (2S,3S)-2,3-butanediol production from diacetyl at a final titer of 31.7 g/L, productivity of 2.3 g/(L·h), and yield of 89.8% on diacetyl in fed-batch bioconversion [1]. This represents the highest reported production level for (2S,3S)-2,3-butanediol to date, surpassing earlier batch conversion results of 16.1 g/L and fed-batch results of 26.8 g/L from studies using 2,3-butanediol dehydrogenase alone without cofactor enhancement [2].

biocatalysis cofactor engineering fed-batch fermentation

Enzymatic Stereospecificity: (S,S)-Butanediol Dehydrogenase Exclusively Recognizes (2S,3S)-Butane-2,3-diol Substrate

(S,S)-Butanediol dehydrogenase (EC 1.1.1.76) catalyzes the reversible reduction of (S)-acetoin exclusively to (2S,3S)-butane-2,3-diol. The enzyme exhibits no catalytic activity toward (R)-acetoin or the (2R,3R) diol under standard assay conditions. It also catalyzes the irreversible reduction of diacetyl to (S)-acetoin [1]. This absolute stereospecificity contrasts with the broader substrate promiscuity observed in some other diol dehydrogenases and defines the unique biochemical niche of the (2S,3S) isomer.

enzyme specificity oxidoreductase stereoselective catalysis

Microbial Metabolic Discrimination: Pseudomonas putida KT2440 Exhibits Stereospecific Dehydrogenation of (2S,3S)-Butane-2,3-diol

In Pseudomonas putida KT2440, two quinoprotein alcohol dehydrogenases—PedE (PP2674) and PedH (PP2679)—were confirmed to be responsible for (2S,3S)-2,3-butanediol dehydrogenation. The study demonstrated differential dehydrogenation rates among the three stereoisomers, with (2S,3S)-2,3-butanediol serving as a specific substrate for these enzymes [1]. This stereospecific oxidation pathway contrasts with the alternative metabolic routes observed for the meso and (2R,3R) isomers in the same organism.

microbial metabolism quinoprotein dehydrogenase stereoselective oxidation

Genetically Engineered Stereospecific Production: Lactic Acid Bacterium Patent Enables Exclusive (2S,3S)-Butane-2,3-diol Synthesis

US Patent US20170349919A1 describes a genetically modified lactic acid bacterium engineered to produce (S,S)-2,3-butanediol stereospecifically from glucose under aerobic conditions, with no detectable co-production of the (R,R) or meso isomers [1]. This stereospecific production capability contrasts with wild-type fermentations of carbohydrates, which typically produce (2R,3R)-butanediol preferentially [2], and conventional chemical synthesis routes that yield racemic or mixed isomer products requiring costly chiral separation.

metabolic engineering stereospecific fermentation patented bioprocess

Where (2S,3S)-Butane-2,3-diol Delivers Verified Scientific and Industrial Value


Asymmetric Synthesis of Vicinal Chiral Compounds

(2S,3S)-Butane-2,3-diol serves as an established chiral building block for asymmetric synthesis of molecules containing two adjacent stereogenic centers. Its utility as a chiral auxiliary is documented in the preparation of bioactive molecules requiring precise three-dimensional stereochemical arrangements . The high enantiomeric purity achievable (>99% e.e.) via chemoenzymatic resolution [1] makes this isomer particularly valuable when stereochemical fidelity is critical to downstream product bioactivity.

Chiral Stationary Phase Development for Liquid Chromatography

(2S,3S)-Butane-2,3-diol has been successfully employed as a chiral scaffold in the preparation of HPLC chiral stationary phases. Specifically, (2S,3S)-O,O′-bis-(10-undecenoyl)-N,N′-bis-(3,5-dinitrobenzoyl)-2,3-diamino-1,4-butandiol was synthesized starting from (2R,3R)-1,4-bis(benzyloxy)-2,3-butanediol and demonstrated excellent chiral recognition efficiency for resolving racemic anilide derivatives of N-acetyl-α-amino acids, 1,1′-bi-2-naphthol, and chiral pharmaceuticals including naproxen and alminoprofen [2].

Biocatalytic and Metabolic Engineering Research

The absolute stereospecificity of (S,S)-butanediol dehydrogenase (EC 1.1.1.76) toward (2S,3S)-butane-2,3-diol makes this compound essential for studying stereoselective enzymatic mechanisms and for developing biocatalytic production routes. Engineered E. coli systems expressing this dehydrogenase have achieved fed-batch production titers of 31.7 g/L with 89.8% yield from diacetyl [3], establishing scalable bioprocesses. Additionally, the compound's stereospecific dehydrogenation by PedE and PedH enzymes in Pseudomonas putida provides a model system for investigating bacterial stereoisomer discrimination [4].

Chiral Surfactant and Specialty Chemical Synthesis

Optically pure (2S,3S)-butane-2,3-diol recovered via kinetic enzymatic resolution from commercial isomeric mixtures has been utilized to synthesize optically pure amino acid-derived surfactants [5]. The defined stereochemistry of the diol backbone influences the critical micellar concentration (CMC) and aggregation behavior of the resulting surfactants, providing a stereochemical handle for tuning surfactant properties in specialty formulations.

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